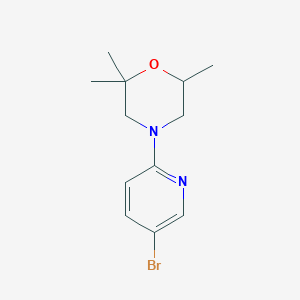
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide, also known as TBAQ or TBAQ-4, is a novel quinoxaline derivative that has gained attention in the scientific community due to its potential pharmacological properties. TBAQ-4 is a synthetic compound that has been synthesized through various chemical methods.
Mecanismo De Acción
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound-4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound-4 has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
This compound-4 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of various inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. This compound-4 has also been shown to induce the expression of various apoptotic genes, such as Bax and caspase-3, which are involved in the induction of apoptosis. Additionally, this compound-4 has been shown to inhibit the growth and proliferation of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has various advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized through various chemical methods. Additionally, this compound-4 has been shown to exhibit potent pharmacological properties, making it a promising candidate for further research. However, one of the limitations is that this compound-4 has not yet been extensively studied in vivo, and its potential toxicity and side effects are not yet fully understood.
Direcciones Futuras
There are various future directions for the research on 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4. One of the directions is to investigate its potential use in the treatment of various diseases, such as cancer and arthritis. Additionally, further research is needed to understand the mechanism of action of this compound-4 and its potential toxicity and side effects. Furthermore, this compound-4 can be modified to improve its pharmacological properties, such as its bioavailability and selectivity. Finally, this compound-4 can be used as a starting point for the development of novel quinoxaline derivatives with improved pharmacological properties.
Métodos De Síntesis
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 can be synthesized through various chemical methods, including the reaction of 2,3-diaminotoluene with tert-butyl isocyanate in the presence of a suitable solvent. The reaction yields this compound-4 as a white crystalline solid, which can be purified through recrystallization. The purity of this compound-4 can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound-4 has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. This compound-4 has also been studied for its potential use as a diagnostic tool in various imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET).
Propiedades
IUPAC Name |
4-tert-butyl-N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-19(2,3)12-6-4-11(5-7-12)16(23)20-13-8-9-14-15(10-13)22-18(25)17(24)21-14/h4-10H,1-3H3,(H,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKCAHHQTSVEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)

![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)

![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)
![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
